Azaperon-d4

Übersicht

Beschreibung

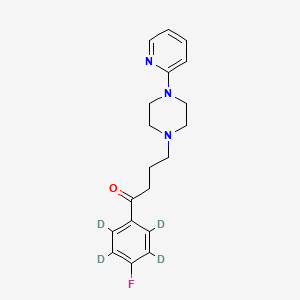

Azaperone-d4 is a deuterium-labeled derivative of azaperone, a butyrophenone neuroleptic drug. Azaperone is primarily used in veterinary medicine as a tranquilizer, particularly for pigs, to reduce aggression and facilitate handling. The deuterium labeling in Azaperone-d4 makes it useful as an internal standard in analytical chemistry, particularly in mass spectrometry, to ensure accurate quantification of azaperone and its metabolites .

Wissenschaftliche Forschungsanwendungen

Azaperone-d4 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of azaperone and its metabolites in biological samples.

Pharmacokinetic Studies: Helps in studying the absorption, distribution, metabolism, and excretion of azaperone in animals.

Veterinary Medicine: Used to ensure accurate dosing and monitoring of azaperone in veterinary applications.

Wirkmechanismus

Target of Action

Azaperone-d4, a deuterium-labeled analog of Azaperone , primarily targets dopamine receptors . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor control, cognition, and reward .

Mode of Action

Azaperone-d4 acts as a dopamine antagonist . By binding to dopamine receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning . Azaperone-d4 also has some antihistaminic and anticholinergic properties .

Biochemical Pathways

The primary biochemical pathway affected by Azaperone-d4 is the dopaminergic pathway . By antagonizing dopamine receptors, Azaperone-d4 can alter the signaling in this pathway, leading to changes in various physiological functions controlled by dopamine .

Pharmacokinetics

It’s known that deuterium substitution in drug molecules can potentially affect their pharmacokinetic and metabolic profiles . More research is needed to fully understand the pharmacokinetics of Azaperone-d4.

Result of Action

Azaperone-d4, like Azaperone, has neuroleptic, sedative, and antiemetic effects . It is predominantly used as a tranquilizer in veterinary medicine, mainly for pigs and elephants . It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells by inducing apoptosis .

Biochemische Analyse

Biochemical Properties

Azaperone-d4, like its parent compound Azaperone, acts as a dopamine antagonist but also has some antihistaminic and anticholinergic properties . It interacts with enzymes, proteins, and other biomolecules in the body, particularly those involved in the dopamine signaling pathway .

Cellular Effects

Azaperone-d4 influences cell function by modulating the activity of dopamine receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By acting as a dopamine antagonist, Azaperone-d4 can alter the normal functioning of these pathways and processes .

Molecular Mechanism

At the molecular level, Azaperone-d4 exerts its effects by binding to dopamine receptors, thereby inhibiting the action of dopamine . This binding interaction can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Azaperone-d4 can change over time in laboratory settings. For instance, a study found that Azaperone and its metabolite azaperol were extracted from swine adipose samples using a CO2 effervescence–assisted emulsification microextraction method . The study showed good linearity within the studied range, and the limits of detection for the method ranged from 5 to 10.0 ng kg−1 .

Metabolic Pathways

Azaperone-d4 is involved in the dopamine metabolic pathway, where it interacts with dopamine receptors

Transport and Distribution

Azaperone-d4, like Azaperone, is rapidly absorbed and distributed to tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Azaperone-d4 involves the deuteration of azaperone. The general synthetic route for azaperone includes the following steps:

Alkylation of 2-chloropyridine with piperazine: This step forms 1-(pyridin-2-yl)piperazine.

Attachment of the side chain: The side chain is attached by reacting 1-(pyridin-2-yl)piperazine with 4-chloro-4’-fluorobutyrophenone, resulting in azaperone.

Industrial Production Methods: Industrial production of Azaperone-d4 follows similar synthetic routes but incorporates deuterium at specific positions to create the labeled compound. The process involves:

Deuteration: Introduction of deuterium atoms into the azaperone molecule, typically using deuterated reagents or solvents.

Purification: The final product is purified using techniques such as liquid chromatography to ensure high purity and isotopic labeling.

Analyse Chemischer Reaktionen

Types of Reactions: Azaperone-d4, like azaperone, can undergo various chemical reactions, including:

Oxidation: Azaperone can be oxidized to form azaperol, its primary metabolite.

Reduction: Reduction reactions can convert azaperone back to its precursor compounds.

Substitution: Halogen substitution reactions can modify the fluorine atom in the azaperone structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products:

Azaperol: The primary metabolite formed through oxidation.

Deuterated analogs: Various deuterated derivatives can be synthesized for analytical purposes.

Vergleich Mit ähnlichen Verbindungen

Haloperidol: Another butyrophenone neuroleptic with similar dopamine antagonist properties.

Droperidol: Used as an antiemetic and sedative in both human and veterinary medicine.

Fluanisone: A neuroleptic used in combination with other drugs for anesthesia in veterinary practice.

Uniqueness of Azaperone-d4: Azaperone-d4’s uniqueness lies in its deuterium labeling, which enhances its utility as an internal standard in analytical methods. This labeling allows for precise quantification and monitoring of azaperone and its metabolites, making it invaluable in pharmacokinetic and residue analysis studies .

Eigenschaften

IUPAC Name |

4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2/i6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDAFGWCDAMPY-YKVCKAMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCN(CC2)C3=CC=CC=N3)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746819 | |

| Record name | 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-72-1 | |

| Record name | 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-72-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)